molecular formula C14H10Cl2N2O3 B5566571 N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide

N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide

Cat. No. B5566571
M. Wt: 325.1 g/mol
InChI Key: GERDZOZONQODBD-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide” is a chemical compound that contains a benzamide group (a benzene ring attached to a CONH2 group), a nitro group (-NO2), and two chlorine atoms attached to the benzene ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3,4-dichloroaniline) with a suitable acid derivative (like 4-methyl-3-nitrobenzoyl chloride). This is a common method for forming amide bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with chlorine atoms at the 3 and 4 positions of the benzene ring, a nitro group at the 3 position, and a methyl group at the 4 position of the benzamide .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the amide could be hydrolyzed to yield an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitro groups would likely make it more soluble in polar solvents .

Scientific Research Applications

Electrophysiological Effects

A study explored the electrophysiological impact of a related compound, BRL-32872, which shares a similar nitrobenzamide structure. This compound was examined for its potential antiarrhythmic properties, specifically its ability to block potassium and calcium channels in guinea pig cardiac preparations. The findings suggest that such compounds could have therapeutic implications in cardiac arrhythmias (Bril et al., 1995).

Anticancer Applications

Another research focused on HO-221, a compound within the same class, which is under development as an anticancer agent. The study addressed the challenge of its poor oral absorption due to low water solubility by employing wet-bead milling to produce submicron-sized particles, thereby improving dissolution rates and oral absorption in animal models (Kondo et al., 1993).

Anticonvulsant Properties

Research into a series of 4-nitro-N-phenylbenzamides, which are structurally related to the compound , revealed significant anticonvulsant properties. The study highlighted the potential of these compounds in treating seizures, with certain derivatives showing efficacy in standard anticonvulsant tests (Bailleux et al., 1995).

Antibacterial Activity

Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide were synthesized and their antibacterial efficacy was evaluated. The study indicates that metal complexes of nitrobenzamide derivatives can serve as potent antibacterial agents, outperforming their ligand counterparts in inhibiting bacterial growth (Saeed et al., 2010).

Crystal Engineering

The role of nitrobenzamide derivatives in crystal engineering was investigated, particularly in forming molecular tapes through hydrogen and halogen bonds. These interactions are crucial in designing materials with specific structural and functional properties (Saha et al., 2005).

Future Directions

The potential uses and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any biological testing. It could potentially be used in the development of new pharmaceuticals, as a precursor in chemical synthesis, or in materials science .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-10-4-5-11(15)12(16)7-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERDZOZONQODBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide

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